

Desoxythymidintriphosphat (dTTP): Ein Technischer Leitfaden zu Struktur, Funktion und Anwendung

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Desoxythymidintriphosphat

Cat. No.: B085787

[Get Quote](#)

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Übersicht über **Desoxythymidintriphosphat** (dTTP), ein essentielles Molekül für die Integrität und Replikation des Genoms. Es werden die molekulare Struktur, die biosynthetischen Stoffwechselwege, die zentrale Funktion bei der DNA-Synthese sowie die Bedeutung in der molekularbiologischen Forschung und der Entwicklung von Arzneimitteln beleuchtet. Quantitative Daten werden in tabellarischer Form zusammengefasst und wichtige experimentelle Protokolle detailliert beschrieben. Visuelle Darstellungen von Stoffwechselwegen und experimentellen Arbeitsabläufen dienen der Veranschaulichung komplexer Zusammenhänge für Forscher, Wissenschaftler und Fachleute in der Medikamentenentwicklung.

Molekulare Struktur

Desoxythymidintriphosphat (dTTP) ist eines der vier Desoxyribonukleosidtriphosphate, die als grundlegende Bausteine für die Synthese von Desoxyribonukleinsäure (DNA) dienen.^{[1][2][3][4]} Die molekulare Struktur von dTTP besteht aus drei Hauptkomponenten:

- Einer stickstoffhaltigen Base: Thymin, eine Pyrimidinbase.
- Einem Pentose-Zucker: 2'-Desoxyribose, der sich von der Ribose in der RNA durch das Fehlen einer Hydroxylgruppe am 2'-Kohlenstoffatom unterscheidet.

- Einer Triphosphatgruppe: Drei Phosphatgruppen, die über eine energiereiche Phosphoanhydridbindung mit dem 5'-Kohlenstoffatom der Desoxyribose verbunden sind.[1][5]

Die Begriffe "Thymidintriphosphat" und "**Desoxythymidintriphosphat**" werden in der Literatur häufig synonym verwendet, da Thymin typischerweise in der DNA und nicht in der RNA vorkommt.[4] Bei der Inkorporation in einen wachsenden DNA-Strang wird Pyrophosphat (die beiden äußeren Phosphatgruppen) abgespalten, was die für die Bildung der Phosphodiesterbindung erforderliche Energie liefert.[1][5]

Physikalisch-chemische Eigenschaften

Die quantitativen Eigenschaften von dTTP sind für seine Handhabung und den Einsatz in experimentellen Protokollen von entscheidender Bedeutung.

Eigenschaft	Wert	Referenz
Summenformel	$C_{10}H_{17}N_2O_{14}P_3$	[1][2][5]
Molare Masse	482,17 g·mol ⁻¹	[1][2][4][5]
CAS-Nummer	365-08-2	[1][5][6]
Aussehen	Farbloser Feststoff	

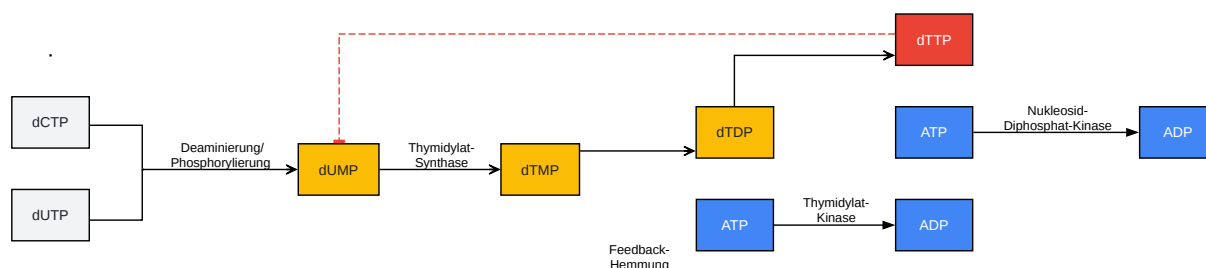
Biosynthese von dTTP

Die zelluläre Verfügbarkeit von dTTP wird durch komplexe und streng regulierte Stoffwechselwege sichergestellt. Die Synthese erfolgt über zwei Hauptwege: den de novo-Weg und den Salvage-Weg.

De-novo-Synthese

Bei der de novo-Synthese wird dTTP aus einfacheren Vorläufermolekülen synthetisiert. Ein entscheidender Schritt ist die Methylierung von Desoxyuridinmonophosphat (dUMP) zu Desoxythymidinmonophosphat (dTMP), die vom Enzym Thymidylat-Synthase katalysiert wird. [2][4][7] dUMP selbst kann auf zwei Wegen entstehen: durch die Deaminierung von Desoxycytidintriphosphat (dCTP) oder durch die Phosphorylierung von Desoxyuridin, das aus

dem Abbau von dUTP stammt.[2] Anschließend wird dTMP durch zwei aufeinanderfolgende Phosphorylierungsschritte, bei denen ATP als Phosphatgruppendonator dient, zu Desoxythymidindiphosphat (dTDP) und schließlich zu dTTP umgewandelt.[1][5]



[Click to download full resolution via product page](#)

Abbildung 1: Vereinfachter schematischer Überblick über den de novo-Syntheseweg von dTTP.

Salvage-Pathway (Bergungsweg)

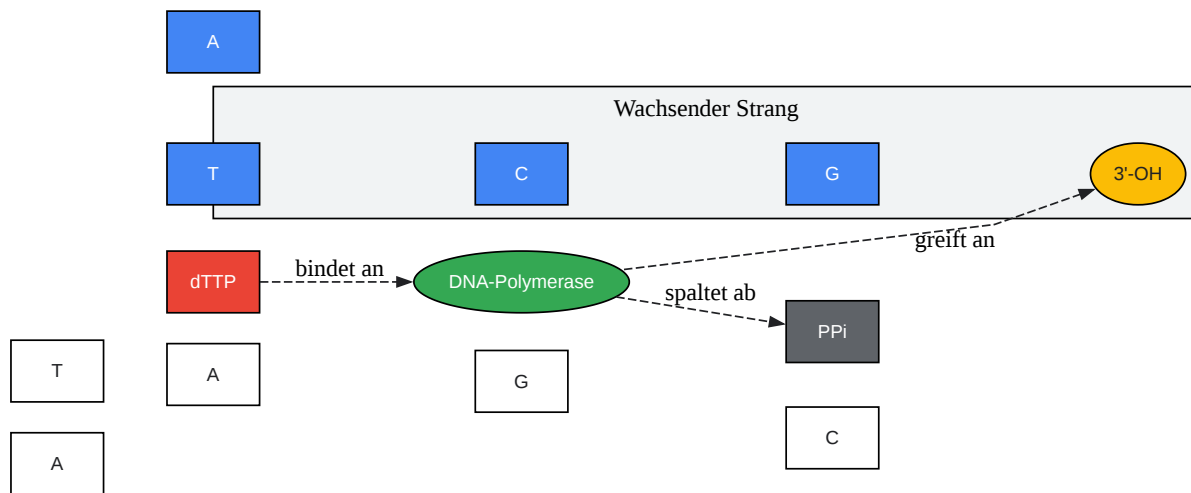
Der Salvage-Weg ermöglicht es den Zellen, Desoxythymidin, das aus dem Abbau von DNA stammt, wiederzuverwenden. Das Enzym Thymidin-Kinase phosphoryliert Desoxythymidin zu dTMP, das dann in den de novo-Weg zur Synthese von dTTP eintreten kann. Dieser Weg ist besonders in Zellen wichtig, die sich nicht teilen, oder als Ziel für antivirale und krebsbekämpfende Medikamente.

Funktion bei der DNA-Replikation

Die primäre und wichtigste Funktion von dTTP ist seine Rolle als Substrat für DNA-Polymerasen während der DNA-Replikation.[8] Der Prozess der DNA-Synthese erfordert alle vier Desoxyribonukleosidtriphosphate (dATP, dGTP, dCTP und dTTP), einen Matrizenstrang, einen Primer mit einem freien 3'-Hydroxyl (-OH)-Ende und Magnesiumionen (Mg^{2+}) als Kofaktor.[8]

Während der Elongationsphase der Replikation greift die 3'-OH-Gruppe des wachsenden DNA-Strangs das innerste (α)-Phosphoratom des ankommenden dTTP (oder eines anderen dNTPs)

nukleophil an.[8] Dies führt zur Bildung einer Phosphodiesterbindung und zur Freisetzung von anorganischem Pyrophosphat (PPi). Die anschließende Hydrolyse des Pyrophosphats liefert die thermodynamische Triebkraft für die Polymerisationsreaktion.[8] DNA-Polymerasen gewährleisten durch die Regeln der komplementären Basenpaarung (Adenin mit Thymin, Guanin mit Cytosin), dass das korrekte Nukleotid eingebaut wird.



[Click to download full resolution via product page](#)

Abbildung 2: Rolle von dTTP bei der Elongation des DNA-Stranges durch DNA-Polymerase.

Rolle in Forschung und Diagnostik

dTTP ist eine unverzichtbare Komponente in zahlreichen molekularbiologischen Techniken. Seine Verwendung als Baustein in in-vitro-DNA-Synthesereaktionen ist fundamental für:

- Polymerase-Kettenreaktion (PCR): Einschließlich Varianten wie Real-Time PCR (qPCR), Reverse-Transkriptions-PCR (RT-PCR) und Hochfidelitäts-PCR.[2]
- DNA-Sequenzierung: Insbesondere bei der Sanger-Sequenzierung und als Bestandteil von Next-Generation-Sequencing (NGS)-Workflows.

- Klonierung und Mutagenese: Für die Erzeugung von DNA-Fragmenten und die gezielte Veränderung von Gensequenzen.

Die Reinheit und Konzentration von dTTP in diesen Assays ist entscheidend für die Effizienz und Genauigkeit der Ergebnisse.

Experimentelle Protokolle

Quantifizierung von dTTP mittels

Hochleistungsflüssigkeitschromatographie (HPLC)

Prinzip: Diese Methode trennt Nukleotide in einem Zellextrakt basierend auf ihren hydrophoben Eigenschaften mittels einer Umkehrphasen-Säule. Die Detektion und Quantifizierung erfolgt durch UV-Absorption bei 267 nm (Absorptionsmaximum für Thymin).

Methodik:

- Zellextraktion: Zellen (ca. 1×10^7) werden geerntet und zweimal mit eiskaltem PBS gewaschen. Das Zellpellet wird in 200 μ L 60%igem Methanol (-20°C) resuspendiert, um Metaboliten zu extrahieren und Proteine zu präzipitieren.
- Extrakt-Aufbereitung: Die Suspension wird für 10 Minuten bei $14.000 \times g$ und 4°C zentrifugiert. Der Überstand wird entnommen und zur Trockne eingedampft (z.B. mittels SpeedVac).
- Resuspendierung: Der trockene Extrakt wird in 100 μ L mobiler Phase A (siehe unten) resuspendiert und erneut zentrifugiert, um unlösliche Reste zu entfernen.
- HPLC-Analyse:
 - Säule: C18-Umkehrphasensäule (z.B. 4.6 x 250 mm, 5 μ m Partikelgröße).
 - Mobile Phase A: 100 mM Kaliumphosphatpuffer (pH 6.5) mit 8 mM Tetrabutylammoniumhydrogensulfat (Ionenpaarreagenz).
 - Mobile Phase B: 50% Acetonitril in 100 mM Kaliumphosphatpuffer (pH 6.5) mit 8 mM Tetrabutylammoniumhydrogensulfat.

- Gradient: Ein linearer Gradient von 0% B bis 50% B über 30 Minuten wird typischerweise verwendet.
- Flussrate: 1.0 mL/min.
- Detektion: UV-Detektor bei 267 nm.
- Quantifizierung: Die Konzentration von dTTP in der Probe wird durch Vergleich der Peakfläche mit einer Standardkurve aus bekannten dTTP-Konzentrationen ermittelt.

In-vitro-Assay der Thymidylat-Synthase-Aktivität

Prinzip: Die Aktivität der Thymidylat-Synthase wird spektrophotometrisch durch die Messung der Umwandlung von dUMP zu dTMP verfolgt. Diese Reaktion ist abhängig von der gleichzeitigen Oxidation von 5,10-Methylenetetrahydrofolat (CH₂-THF) zu Dihydrofolat (DHF). Die Abnahme der Absorption bei 340 nm, die durch die Oxidation von CH₂-THF verursacht wird, ist direkt proportional zur Enzymaktivität.

Methodik:

- Reaktionsgemisch: Ein typisches Reaktionsgemisch (Gesamtvolumen 1 mL) enthält:
 - 50 mM Tris-HCl (pH 7.5)
 - 1 mM EDTA
 - 10 mM MgCl₂
 - 100 µM dUMP
 - 300 µM 5,10-Methylenetetrahydrofolat (CH₂-THF)
 - 10 mM Dithiothreitol (DTT)
 - Zellextrakt oder gereinigtes Enzym (z.B. 5-20 µg Gesamtprotein).
- Reaktionsstart: Die Reaktion wird durch die Zugabe von dUMP gestartet, nachdem alle anderen Komponenten für 5 Minuten bei 37°C vorinkubiert wurden.

- Messung: Die Abnahme der Extinktion bei 340 nm wird über einen Zeitraum von 5-10 Minuten in einem thermostatisierten Spektralphotometer verfolgt.
- Aktivitätsberechnung: Die spezifische Aktivität wird unter Verwendung des molaren Extinktionskoeffizienten für die Oxidation von CH₂-THF ($\Delta\epsilon_{340} \approx 6.4 \text{ mM}^{-1}\text{cm}^{-1}$) berechnet und typischerweise in nmol/min/mg Protein ausgedrückt.

Fazit

Desoxythymidintriphosphat ist mehr als nur ein Baustein der DNA; es ist ein zentraler Knotenpunkt im zellulären Metabolismus, dessen Synthese und Konzentration für die genomische Stabilität unerlässlich sind. Ein tiefgreifendes Verständnis seiner Struktur, Funktion und der beteiligten Stoffwechselwege ist für die Grundlagenforschung von entscheidender Bedeutung und bietet zahlreiche Ansatzpunkte für die Entwicklung neuer therapeutischer Strategien, insbesondere in der Onkologie und Virologie. Die hier vorgestellten Methoden und Daten bieten eine solide Grundlage für Forscher, die sich mit diesem fundamentalen Molekül des Lebens beschäftigen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Desoxythymidintriphosphat – Wikipedia [de.wikipedia.org]
- 2. What Is Deoxythymidine Triphosphate (dTTP)? [excedr.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Desoxythymidintriphosphat - DocCheck Flexikon [flexikon.doccheck.com]
- 5. biologie-seite.de [biologie-seite.de]
- 6. Desoxythymidintriphosphat [wikipedia.jakami.de]
- 7. Thymidine triphosphate - Wikipedia [en.wikipedia.org]
- 8. imcr.uzh.ch [imcr.uzh.ch]

- To cite this document: BenchChem. [Desoxythymidintriphosphat (dTTP): Ein Technischer Leitfaden zu Struktur, Funktion und Anwendung]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085787#structure-and-function-of-desoxythymidintriphosphat>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com